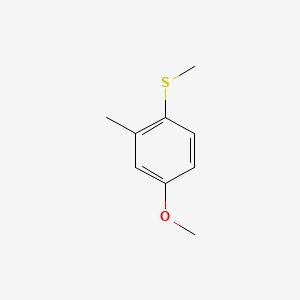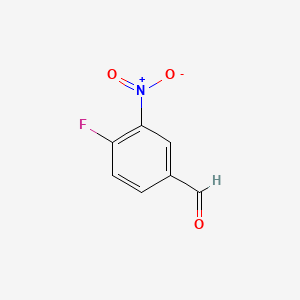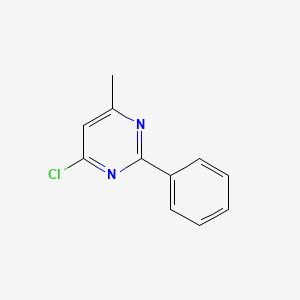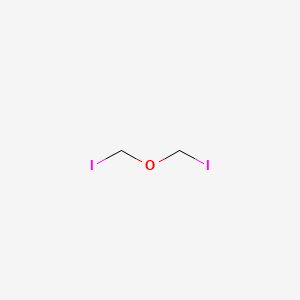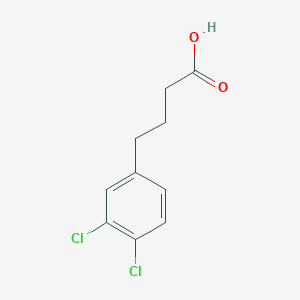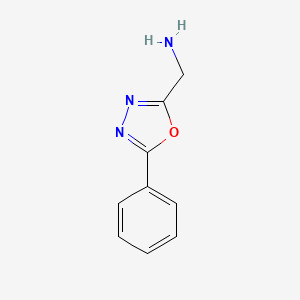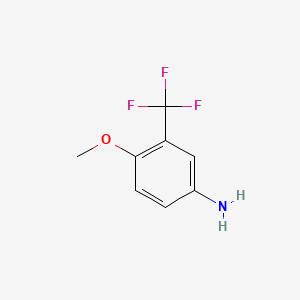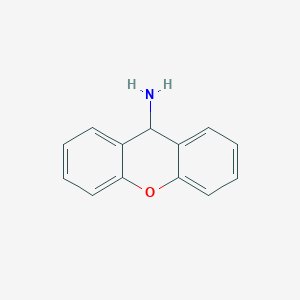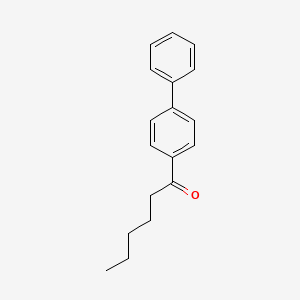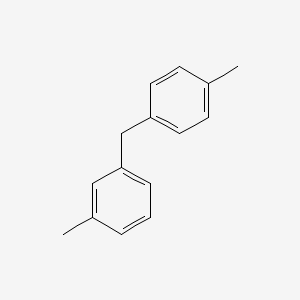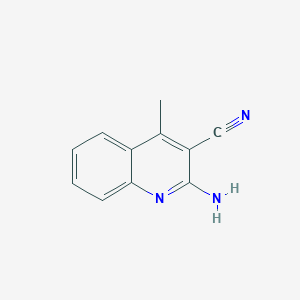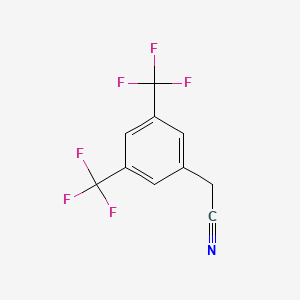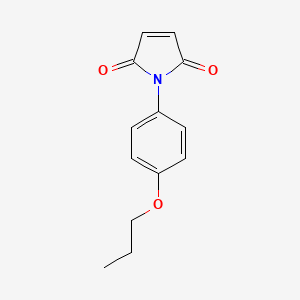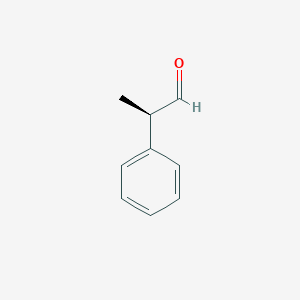
(R)-2-phenylpropanal
概要
説明
(R)-2-Phenylpropanal, also known as 2-Phenyl-1-propanol or (R)-2-phenylpropyl alcohol, is a colorless, viscous liquid with a sweet, floral odor. It is a chiral compound and is used in various fields such as organic synthesis, pharmaceuticals, and cosmetics. It is also a key intermediate in the synthesis of many important compounds, including pharmaceuticals, fragrances, and flavorings. In
科学的研究の応用
Asymmetric Synthesis and Catalysis
(R)-2-phenylpropanal has significant applications in the field of asymmetric synthesis and catalysis. For instance, it's used in the asymmetric hydroformylation of olefins, where polymer-immobilized chiral phosphine-phosphite–Rh(I) complexes catalyze the formation of 2- and 3-phenylpropanals. This process achieves high catalytic activity, regio-, and enantioselectivities, and allows for recovery and reuse of the catalyst. It's particularly effective for styrene, yielding 2-phenylpropanal with high R enantiomeric excess, demonstrating the compound's utility in creating chiral building blocks for pharmaceuticals and fine chemicals (Nozaki et al., 1999).
Chiroptical Properties and Nanocluster Synthesis
The compound's chiroptical properties are harnessed in the enantioselective synthesis of chiral nanoclusters. Research has successfully achieved the enantioselective synthesis of chiral Au38 nanoclusters using chiral 2-phenylpropane-1-thiol as the ligand. These nanoclusters exhibit distinct circular dichroism (CD) spectra, indicating potential applications in chiral sensing and catalysis due to their chiroptical responses (Xu et al., 2014).
Self-Assembled Monolayers (SAMs) and Surface Chemistry
(R)-2-phenylpropanal derivatives are used in creating self-assembled monolayers (SAMs) on gold surfaces, offering insights into surface chemistry and molecular interactions. The synthesis of these derivatives and their application in forming SAMs provides valuable information regarding the influence of branching on the structure, packing, wetting, and stability of SAMs. This has implications for various applications, including sensor technology and surface engineering (Rittikulsittichai et al., 2017).
特性
IUPAC Name |
(2R)-2-phenylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVAERDLDAZARL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-phenylpropanal | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


